molecular formula C34H33IN2S3 B13811030 3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide

Cat. No.: B13811030
M. Wt: 692.7 g/mol
InChI Key: YBUPBKKGZOVCQS-UHFFFAOYSA-M
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Description

3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of ethyl and phenylsulfanyl groups through various substitution reactions. The final step often involves the formation of the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones.

    Reduction: Reduction of the double bonds to single bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as antimicrobial and anticancer agents. This compound may exhibit similar properties.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1,3-benzothiazol-2(3H)-ylidene derivatives: These compounds share a similar core structure but differ in their substituents.

    Phenylsulfanyl-substituted benzothiazoles: These compounds have a phenylsulfanyl group attached to the benzothiazole ring.

Uniqueness

The unique combination of ethyl, phenylsulfanyl, and cyclohexenyl groups in 3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide sets it apart from other similar compounds, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C34H33IN2S3

Molecular Weight

692.7 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C34H33N2S3.HI/c1-3-35-28-17-8-10-19-30(28)38-32(35)23-21-25-13-12-14-26(34(25)37-27-15-6-5-7-16-27)22-24-33-36(4-2)29-18-9-11-20-31(29)39-33;/h5-11,15-24H,3-4,12-14H2,1-2H3;1H/q+1;/p-1

InChI Key

YBUPBKKGZOVCQS-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3SC4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6S5)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3SC4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6S5)CC.[I-]

Origin of Product

United States

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